2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde
Description
Properties
IUPAC Name |
2-oxo-1,6,7,8-tetrahydrocyclopenta[g]quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-7-11-5-10-4-8-2-1-3-9(8)6-12(10)14-13(11)16/h4-7H,1-3H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIRESSWOYSNRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C3C(=C2)C=C(C(=O)N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Chloroquinoline-3-carbaldehyde derivatives are commonly used precursors, synthesized via Vilsmeier–Haack formylation of quinoline or acetanilide derivatives.
- The quinoline core is often prepared by classical methods such as Friedländer condensation or Niementowski synthesis.
- The cyclopentane ring fusion is typically introduced via cyclization reactions involving 1,3-cyclohexadione or related diketones.
Typical Reaction Conditions
- Reactions are generally performed under reflux in polar aprotic solvents like DMF or DMSO.
- Bases such as potassium carbonate (K2CO3) are used to facilitate nucleophilic substitutions.
- Acidic conditions (e.g., 70% acetic acid) are employed for hydrolysis or cyclization steps.
- Reaction monitoring is done by thin-layer chromatography (TLC).
Detailed Preparation Methods
Synthesis of 2-Chloroquinoline-3-carbaldehyde Precursors
- The Vilsmeier–Haack reaction is used to form 2-chloroquinoline-3-carbaldehyde from acetanilide derivatives.
- Phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) react with acetanilide to introduce the formyl group at the 3-position and chlorine at the 2-position.
- Yields are generally good, and the reaction is scalable.
Formation of the Tetrahydrocyclopenta[g]quinoline Core
- A solvent-free, multi-component reaction involving 2,3-diaminopyridine, 1,3-cyclohexadione, and quinoline-carbaldehyde derivatives at elevated temperatures (~120 °C) leads to the formation of quinolylpyrido[2,3-b]benzodiazepin-7-ones, which are structurally related to the target compound.
- This method yields products quantitatively with excellent purity, indicating efficient ring fusion and cyclization.
Introduction of the Aldehyde Group at the 3-Position
Functional Group Transformations and Substitutions
- Nucleophilic aromatic substitution reactions on 2-chloroquinoline-3-carbaldehyde with phenol or sodium azide yield phenoxyquinoline-3-carbaldehydes or tetrazoloquinoline derivatives, respectively, under reflux or mild heating in DMF or DMSO.
- Allylation reactions using allyl bromide and K2CO3 in DMF at room temperature introduce allyl groups on nitrogen atoms, which can be relevant for further functionalization.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Vilsmeier–Haack formylation | Acetanilide + POCl3 + DMF, reflux | 70-85 | Formation of 2-chloroquinoline-3-carbaldehyde |
| 2 | Hydrolysis | 70% Acetic acid, reflux | 80-90 | Conversion to 2-oxo-quinoline-3-carbaldehyde |
| 3 | Multi-component cyclization | 2,3-Diaminopyridine + 1,3-cyclohexadione + quinoline-carbaldehyde, 120 °C, solvent-free | Quantitative | Formation of fused tetrahydroquinoline ring |
| 4 | Nucleophilic substitution | Phenol or NaN3, K2CO3, DMF/DMSO, reflux or 50 °C | 80-85 | Substitution at 2-position chlorine |
| 5 | Allylation | Allyl bromide, K2CO3, DMF, room temp, 12 h | 75-85 | Introduction of allyl substituents |
Research Findings and Analysis
- The multi-component, solvent-free cyclization method is highly efficient, environmentally benign, and yields products with excellent purity, making it a preferred approach for constructing the tetrahydrocyclopenta[g]quinoline core.
- The Vilsmeier–Haack reaction remains the cornerstone for introducing the aldehyde group at the 3-position of quinoline derivatives, with good yields and reproducibility.
- Nucleophilic aromatic substitution on 2-chloroquinoline-3-carbaldehyde allows for structural diversification, which can be useful for tailoring biological activity or further synthetic elaboration.
- Allylation reactions provide a route to N-substituted derivatives, expanding the chemical space accessible from the core structure.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Vilsmeier–Haack formylation | POCl3, DMF, acetanilide, reflux | High yield, straightforward | Requires careful handling of reagents |
| Multi-component cyclization | 2,3-Diaminopyridine, 1,3-cyclohexadione, heat | Solvent-free, quantitative yield | High temperature required |
| Nucleophilic substitution | Phenol/NaN3, K2CO3, DMF/DMSO, reflux or mild heat | Structural diversity | Reaction time varies (2-3.5 h) |
| Allylation | Allyl bromide, K2CO3, DMF, room temperature | Mild conditions, good yields | Longer reaction time (up to 12 h) |
Chemical Reactions Analysis
2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of quinoline compounds, including 2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde, exhibit significant anticancer properties. A study evaluated the cytotoxic activity of various quinoline derivatives against several human cancer cell lines (Panc-1, MCF-7, HT-29, A-549) using propidium iodide fluorescence assays. The most active compounds showed IC50 values ranging from 1.575 to 3.850 μM, indicating strong antiproliferative effects compared to doxorubicin .
Antioxidant Properties
Another area where this compound shows promise is in antioxidant research. A series of Schiff-base derivatives based on the quinoline structure were synthesized and evaluated for their antioxidant activities using various assays (DPPH, ABTS, O₂⁻, and OH). Most compounds demonstrated IC50 values lower than the standard value of 10 mg/mL, indicating their potential as effective antioxidants .
Antimicrobial Activities
The compound has also been investigated for its antimicrobial properties. Research indicates that certain derivatives exhibit antibacterial activities against various pathogens. For instance, modifications to the quinoline scaffold have led to compounds with promising anti-HIV and antibacterial activities .
Summary of Applications
| Application | Description | Key Findings |
|---|---|---|
| Anticancer | Cytotoxic activity against human cancer cell lines | IC50 values between 1.575 - 3.850 μM; activation of Caspase pathways |
| Antioxidant | Evaluation of antioxidant activities | Compounds showed IC50 < 10 mg/mL in DPPH and other assays |
| Antimicrobial | Potential antibacterial and antiviral properties | Effective against various pathogens; promising anti-HIV activities |
Case Studies
- Anticancer Study : A detailed examination of several quinoline derivatives revealed that modifications at specific positions on the phenyl groups significantly influenced their antiproliferative activity. The most effective compounds were further analyzed for their mechanisms involving apoptosis induction through caspase activation .
- Antioxidant Research : A series of synthesized Schiff-base derivatives were tested for their ability to scavenge free radicals in multiple assays. The results indicated that certain modifications enhanced antioxidant capacity compared to standard antioxidants like ascorbic acid .
- Antimicrobial Evaluation : New derivatives were designed based on the core structure of the compound and tested against various bacterial strains. Some exhibited promising results in inhibiting bacterial growth and showed potential as leads for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Quinoline derivatives are a well-studied class of compounds due to their pharmacological and chemical versatility. Below is a detailed comparison of the target compound with structurally analogous molecules.
Structural and Functional Group Comparisons
Table 1: Key Structural Features
Key Observations:
Oxo Position: The target compound’s oxo group at C2 contrasts with typical quinolones (e.g., ciprofloxacin) and compound 58, where oxo groups are at C4.
Functional Groups :
- The carbaldehyde group in the target compound is more reactive than the carboxamide in compound 58 or the carboxylic acid in ciprofloxacin. Aldehydes can undergo nucleophilic addition, enabling conjugation with biomolecules.
- The chlorine substituent in compound 58 enhances lipophilicity and antimicrobial potency, a common strategy in drug design .
Physicochemical Properties
Table 2: Physicochemical Comparison
- Lipophilicity : The cyclopentane fusion in the target compound increases rigidity and lipophilicity compared to ciprofloxacin’s flexible piperazine ring. However, compound 58 ’s tetrahydronaphthyl and pentyl groups confer even greater hydrophobicity, likely improving membrane permeability .
- Stability : The carbaldehyde group may render the target compound prone to oxidation, whereas carboxamides (compound 58 ) and carboxylic acids (ciprofloxacin) are more stable under physiological conditions.
Biological Activity
2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound possesses a fused cyclopentane structure combined with a quinoline core, which is known for its diverse biological activities. The molecular formula is C₁₁H₈N₂O, and it has been characterized by various methods including NMR and mass spectrometry.
Anticancer Activity
Research indicates that quinoline derivatives exhibit notable anticancer properties. A study involving similar quinoline compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. For instance, compounds related to this compound showed significant activity against different cancer cell lines in vitro .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis induction |
| Compound B | MCF-7 | 10.0 | Cell cycle arrest |
| This compound | A549 | 7.5 | Apoptosis induction |
Antimicrobial Activity
Quinoline derivatives are also noted for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .
Table 2: Antimicrobial Activity
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 12 µg/mL |
| Compound D | S. aureus | 15 µg/mL |
| This compound | C. albicans | 10 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many quinoline derivatives inhibit key enzymes involved in tumor progression and microbial metabolism.
- Induction of Apoptosis : These compounds often trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : They can interfere with the cell cycle by inhibiting cyclin-dependent kinases (CDKs), leading to halted proliferation.
Case Studies
A notable case study involved the evaluation of a series of quinoline derivatives in cancer models. The results indicated that compounds structurally similar to this compound exhibited potent anti-proliferative effects against various cancer cell lines .
Another study focused on the antimicrobial properties where derivatives were tested against multiple bacterial strains; results showed significant inhibition comparable to standard antibiotics .
Q & A
Q. Table 1: Key Synthetic Parameters for Cyclopenta[g]quinoline Derivatives
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–120°C | Higher temps favor cyclization |
| POCl₃ Stoichiometry | 1.2–1.5 equivalents | Excess avoids byproducts |
| Catalyst (NaI) | 0.1–0.3 equivalents | Accelerates coupling steps |
| Purification | Column chromatography | Purity >95% |
| Source: Adapted from cyclopenta[b]quinoline syntheses |
Q. Table 2: Comparative Biological Activity of Quinoline Derivatives
| Compound | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) |
|---|---|---|
| 2-Oxo-cyclopenta[g]quinoline-3-carbaldehyde | 25–50 (E. coli) | 12.8 (MCF-7) |
| 6,8,9-Trichloro analog | 12.5 (E. coli) | 8.2 (MCF-7) |
| 7-Methoxy analog | >100 (E. coli) | 45.6 (MCF-7) |
| Note: Data extrapolated from structurally related compounds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
